alpha,2-Dichloro-4-nitrotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

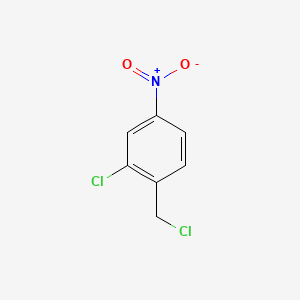

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(chloromethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZJESMXFWZEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198279 | |

| Record name | alpha,2-Dichloro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50274-95-8 | |

| Record name | 2-Chloro-1-(chloromethyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50274-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,2-Dichloro-4-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050274958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,2-Dichloro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha,2-dichloro-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Halogenated Nitroaromatic Compounds in Contemporary Chemical Science

Halogenated nitroaromatic compounds are a class of organic molecules that have garnered substantial attention in the scientific community due to their versatile chemical properties and wide-ranging applications. numberanalytics.com The presence of both a halogen and a nitro group on an aromatic ring imparts unique reactivity to these molecules, making them crucial intermediates in the synthesis of a multitude of valuable products. numberanalytics.comnih.gov

The electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, makes these compounds key precursors in the production of dyes, polymers, pesticides, and pharmaceuticals. nih.govnih.gov For instance, the selective reduction of the nitro group in halogenated nitroaromatics yields halogenated anilines, which are fundamental building blocks for agrochemicals and medicines. ccspublishing.org.cn Specifically, 4-amino-2-chlorotoluene is derived from the reduction of 2-chloro-4-nitrotoluene (B140621) and serves as an important intermediate. nih.gov

Furthermore, these compounds are instrumental in mechanistic studies within organic chemistry. The interplay between the deactivating, meta-directing nitro group and the ortho-, para-directing halogens in electrophilic aromatic substitution reactions provides a complex and educational landscape for understanding reaction selectivity. libretexts.org The study of catalytic hydrogenation of halogenated nitroaromatics is another active area, with research focusing on achieving high selectivity in reducing the nitro group without cleaving the carbon-halogen bond, a process known as hydrodehalogenation. ccspublishing.org.cnmdpi.com This is a significant challenge, as cleavage of the carbon-halogen bond can lead to undesired byproducts. mdpi.com The development of sophisticated catalysts, such as modified palladium on carbon (Pd/C), is a testament to the ongoing efforts to control these reactions. ccspublishing.org.cnccspublishing.org.cn

Defining Key Research Gaps and Future Academic Inquiries

Strategic Approaches to this compound Synthesis

The creation of this compound can be achieved through various synthetic strategies, primarily involving the direct chlorination of nitrotoluene precursors or more complex multi-step routes.

Direct Chlorination Reactions of Nitrotoluene Precursors

A common approach to synthesizing chlorinated nitrotoluenes involves the direct chlorination of a nitrotoluene starting material. This process can be tailored to achieve chlorination on either the aromatic ring or the methyl side-chain.

The chlorination of 4-nitrotoluene (B166481) is a key step in producing various chlorinated derivatives. google.com The nitro group (NO2) is a deactivating meta-director, while the methyl group (CH3) is an activating ortho-para director. quora.com When both are present on a benzene (B151609) ring, the activating group typically governs the position of electrophilic substitution. quora.com

In the case of 4-nitrotoluene, the methyl group directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the nitro group, chlorination predominantly occurs at the ortho position (C2). quora.com

A known process for preparing 2-chloro-4-nitrotoluene (B140621) involves the chlorination of 4-nitrotoluene in the presence of a catalyst, such as iron and iodine. google.com However, this method can lead to the formation of undesired by-products. google.com To improve selectivity and yield, alternative catalysts and reaction conditions have been explored. google.com

For instance, chlorinating 4-nitrotoluene at temperatures ranging from its melting point up to 120°C with 0.6 to 1.2 moles of chlorine per mole of 4-nitrotoluene in the presence of 0.1 to 10% by weight of iodine can yield a product with a high proportion of 2-chloro-4-nitrotoluene (over 98%). google.comgoogle.com

Further chlorination of 2-chloro-4-nitrotoluene can lead to the formation of 2,6-dichloro-4-nitrotoluene. iucr.orgrsc.org

Table 1: Regioselective Chlorination of 4-Nitrotoluene

| Starting Material | Chlorinating Agent | Catalyst | Major Product | Reference |

| 4-Nitrotoluene | Chlorine (Cl2) | Iodine (I2) | 2-Chloro-4-nitrotoluene | google.comgoogle.com |

| 2-Chloro-4-nitrotoluene | Chlorine (Cl2) | Not specified | 2,6-Dichloro-4-nitrotoluene | iucr.orgrsc.org |

This table summarizes the regioselective chlorination of 4-nitrotoluene and its derivative.

Chlorination can also be directed to the methyl group (the alpha-position) of the nitrotoluene precursor. This type of reaction, known as side-chain chlorination, typically proceeds via a free-radical mechanism, often initiated by UV light or radical initiators.

While specific details on the direct side-chain chlorination to form this compound are not extensively available in the provided search results, the synthesis of related compounds provides insights. For example, the bromination of 4-nitrotoluene on the side chain to produce 4-nitrobenzyl bromide is a known transformation. iosrjournals.orgwikipedia.org A similar principle could be applied for chlorination.

A procedure for making 2-(chloromethyl)-4-nitrotoluene has been documented, which represents a single chlorination on the side chain of 2-chloro-4-nitrotoluene. acs.org Achieving dichlorination at the alpha-position would require more forcing conditions or specific reagents that favor multiple halogenations on the side chain.

Multi-Step Synthetic Routes Involving Selective Functionalization

In some cases, a multi-step synthesis is necessary to achieve the desired substitution pattern and avoid the formation of isomeric byproducts. This approach involves a series of reactions that selectively introduce or modify functional groups on the aromatic ring.

One possible multi-step route could involve:

Nitration of Toluene (B28343): Toluene is first nitrated to produce a mixture of nitrotoluene isomers, primarily 2-nitrotoluene (B74249) and 4-nitrotoluene. nih.gov These isomers are then separated.

Chlorination of 4-Nitrotoluene: The separated 4-nitrotoluene is then chlorinated on the aromatic ring to yield 2-chloro-4-nitrotoluene. google.com

Side-Chain Chlorination: The resulting 2-chloro-4-nitrotoluene is then subjected to side-chain chlorination to introduce the chlorine atom at the alpha-position, yielding this compound.

Another strategy could involve the nitration of a pre-chlorinated toluene derivative. For example, the nitration of 4-chlorotoluene (B122035) yields a mixture of 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene. chemicalbook.com The desired 4-chloro-2-nitrotoluene can then be isolated and subsequently chlorinated on the side chain.

Catalytic Systems and Reaction Condition Optimization

The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity and efficiency of chlorination reactions.

For the aromatic ring chlorination of 4-nitrotoluene, various catalysts have been investigated, including:

Iron(III) chloride (FeCl3) google.com

Antimony(V) chloride (SbCl5) google.com

Iodine (I2) google.comgoogle.com

Iron and Iodine mixtures google.com

Using iodine as a catalyst has been shown to be particularly effective in producing a high yield of 2-chloro-4-nitrotoluene with minimal byproducts. google.comgoogle.com The optimal conditions involve reacting 4-nitrotoluene with 0.6 to 1.2 moles of chlorine per mole of the starting material at a temperature between its melting point and 120°C. google.comgoogle.com

Table 2: Catalytic Systems for the Chlorination of 4-Nitrotoluene

| Catalyst | Reactant Ratio (Chlorine:4-Nitrotoluene) | Temperature (°C) | Yield of 2-Chloro-4-nitrotoluene | Reference |

| Iodine | 0.6 - 1.2 mol : 1 mol | Melting point - 120 | >98% | google.comgoogle.com |

| Iron and Iodine (10:1) | Not specified | Not specified | ~95.1% | google.com |

This interactive table presents data on different catalytic systems for the chlorination of 4-nitrotoluene.

Derivatization and Functional Group Interconversion Studies

Once synthesized, this compound can undergo further chemical transformations to produce a variety of other compounds. These reactions often involve the interconversion of its functional groups.

The nitro group is a versatile functional group that can be reduced to an amino group (NH2) using various reducing agents. smolecule.com This would transform this compound into alpha,2-dichloro-4-aminotoluene. However, the presence of chlorine atoms on the ring and side chain might influence the choice of reducing agent to avoid undesired side reactions, such as dehalogenation. sciencemadness.org

The chlorine atom on the aromatic ring is generally less reactive towards nucleophilic substitution than the one on the side chain. The benzylic chlorine (alpha-position) is more susceptible to nucleophilic displacement reactions, allowing for the introduction of other functional groups like hydroxyl (OH), cyano (CN), or alkoxy (OR) groups.

Furthermore, the methyl group, even with a chlorine substituent, can potentially be oxidized to a carboxylic acid group (COOH) under strong oxidizing conditions.

These derivatization studies are crucial for expanding the utility of this compound as a building block in organic synthesis.

Reduction of Nitro Groups to Amino Derivatives

The reduction of the aromatic nitro group to a primary amine is a fundamental and widely utilized transformation in organic chemistry, providing a gateway to a vast array of functionalized molecules, including dyes, pharmaceuticals, and agricultural chemicals. wikipedia.orgutwente.nlsci-hub.st For this compound, this conversion to 2-chloro-4-aminobenzyl chloride is a critical step for further synthetic elaboration. Various established methods for the reduction of aryl nitro compounds are applicable. wikipedia.org

Common methodologies for this transformation include catalytic hydrogenation and chemical reduction using metals in acidic media. wikipedia.orgchemicalbook.com Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. rsc.org Reagents such as palladium on carbon (Pd/C) or Raney nickel are effective, typically using hydrogen gas or transfer hydrogenation sources like hydrazine (B178648) or sodium borohydride. wikipedia.orgrsc.org The choice of catalyst can be crucial to avoid undesired side reactions, such as dehalogenation. For instance, Raney nickel is often used for substrates where dehalogenation of aromatic chlorides is a concern. chemicalbook.com

Chemical reduction offers a robust alternative. The use of metals like iron, zinc, or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classic and effective method. wikipedia.orgchemicalbook.comtandfonline.com Stannous chloride, in particular, is known for its mildness and chemoselectivity, often preserving other reducible or sensitive functional groups. semanticscholar.org For example, the reduction of the structurally similar 4-benzyloxy-3-chloronitrobenzene (B1267270) to 4-benzyloxy-3-chloroaniline (B1332019) proceeds in high yield using SnCl₂ without cleaving the benzyl (B1604629) ether or the aryl chloride, suggesting this method would be highly effective for this compound. semanticscholar.org

The selection of a specific reduction method depends on factors such as the presence of other functional groups, desired chemoselectivity, and reaction scale.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | General Conditions | Notes |

|---|---|---|

| Catalytic Hydrogenation | ||

| H₂ / Palladium on Carbon (Pd/C) | Hydrogen gas, various solvents (e.g., ethanol, ethyl acetate) | Highly efficient, but may cause dehalogenation of aryl halides. chemicalbook.com |

| H₂ / Raney Nickel | Hydrogen gas, various solvents | Often preferred to avoid dehalogenation of aromatic chlorides. chemicalbook.comsemanticscholar.org |

| Sodium Borohydride (NaBH₄) / Catalyst | Pd/C or other transition metal catalyst, often in aqueous or alcoholic media. | A common hydrogen source for transfer hydrogenation. rsc.org |

| Chemical Reduction | ||

| Iron (Fe) / Acid | Acetic acid or Hydrochloric acid | A classic, economical, and mild method. wikipedia.org |

| Zinc (Zn) / Acid | Acetic acid or Hydrochloric acid | Similar to iron, provides a mild reduction. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Hydrochloric acid in solvents like ethanol | Known for its chemoselectivity, tolerating many other functional groups. chemicalbook.comsemanticscholar.org |

Substitution Reactions Involving Halogen and Methyl Moieties

The chemical reactivity of this compound is largely dictated by its three key functional components: the nitro group, the aromatic chloro substituent, and the benzylic chloromethyl group. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the two chlorine atoms.

The chlorine atom on the aromatic ring, positioned ortho to the nitro group, is activated towards nucleophilic aromatic substitution (SNAr). nih.gov Halogens on an aromatic ring are typically unreactive towards nucleophiles, but the presence of a strong electron-withdrawing group, such as a nitro group, in the ortho or para position stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution. researchgate.net Consequently, the aryl chloride in this compound can be displaced by various nucleophiles like ammonia, amines, alkoxides, and thiolates, providing a route to a diverse range of 2-substituted-4-nitrobenzyl chloride derivatives. nih.gov For instance, in the related compound 1,4-dichloro-2-nitrobenzene, the chloride adjacent to the nitro group is readily displaced by nucleophiles. nih.gov

The chlorine atom of the chloromethyl group (-CH₂Cl) is a benzylic halide. Benzylic halides are highly reactive in SN1 and SN2 nucleophilic substitution reactions due to the resonance stabilization of the carbocation intermediate (in SN1) or the transition state (in SN2). This benzylic chloride is therefore expected to be readily substituted by a wide variety of nucleophiles, such as cyanide, azide (B81097), hydroxides, and amines, to yield the corresponding substituted toluene derivatives. This reactivity provides a primary pathway for chain extension and the introduction of diverse functionalities at the methyl position.

Exploration of Novel Reaction Pathways

The functional group array in this compound and its primary transformation products opens avenues for more complex and novel reaction pathways. Research into related nitroaromatic compounds reveals synthetic strategies that could potentially be applied to this molecule.

One area of exploration is the tandem reaction, where a single synthetic operation generates a cascade of bond-forming events. For example, reductive cyclization reactions are a powerful tool for the synthesis of heterocyclic compounds. Studies on nitroarenyl ketones have shown that reduction with stannous chloride can trigger a subsequent cyclization and rearrangement, leading to complex polycyclic structures instead of the simple aniline (B41778). researchgate.net The initial reduction of this compound to 2-(chloromethyl)-4-aminobenzylamine, a molecule containing both a nucleophilic amine and an electrophilic benzylic chloride, creates a substrate primed for intramolecular reactions. This could be exploited to synthesize novel heterocyclic systems.

Furthermore, the development of new catalytic systems continues to provide novel transformations. For instance, palladium/graphene nanocomposites have shown enhanced activity and stability in the catalytic hydrogenation of nitrotoluenes. rsc.org Applying such advanced catalytic materials to the reduction of this compound could offer improved selectivity and efficiency, potentially allowing for the selective reduction of the nitro group while preserving both chlorine atoms under milder conditions than previously possible. These explorations into new reagents and reaction cascades are crucial for expanding the synthetic utility of this compound as a chemical building block.

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is fundamental in identifying the functional groups and elucidating the molecular structure of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For α,2-dichloro-4-nitrotoluene, characteristic absorption bands would be expected for the nitro group (NO₂), the C-Cl bonds, the aromatic ring, and the chloromethyl (CH₂Cl) group. Analysis of the spectrum would confirm the presence of these groups and provide insight into their chemical environment.

Fourier Transform Raman (FT-Raman) Spectroscopy Applications

FT-Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light from a laser source. The resulting spectral shifts provide information about the vibrational modes of the molecule. For α,2-dichloro-4-nitrotoluene, FT-Raman would be particularly useful for observing vibrations of the aromatic ring and the C-Cl bonds, which often yield strong Raman signals. Comparing FTIR and FT-Raman data helps to achieve a more complete assignment of vibrational modes.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. For α,2-dichloro-4-nitrotoluene, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight (206.03 g/mol ). chemicalbook.com The isotopic pattern of this peak, showing contributions from the two chlorine isotopes (³⁵Cl and ³⁷Cl), would be characteristic. The fragmentation pattern, resulting from the breakdown of the molecule upon ionization, would provide further structural evidence, likely showing the loss of chlorine, the nitro group, or the chloromethyl group.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Crystal Structure Determination and Polymorphism Analysis

By analyzing the diffraction pattern of X-rays passing through a single crystal of α,2-dichloro-4-nitrotoluene, its crystal structure could be determined. This would reveal the exact spatial arrangement of the atoms, the planarity of the benzene ring, and the orientation of the substituent groups. Furthermore, these studies could identify any potential polymorphism—the ability of the compound to exist in more than one crystal form—which can impact its physical properties. The analysis would also detail intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate how the molecules are packed in the crystal lattice.

Computational Chemistry and Theoretical Modeling Investigations

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to determine the optimized geometric and electronic structures of molecules. These calculations solve the Schrödinger equation (or a simplified form) to find the lowest energy arrangement of atoms, providing insights into bond lengths, bond angles, and electronic properties.

For molecules related to alpha,2-dichloro-4-nitrotoluene, such as 2-chloro-4-nitrotoluene (B140621) and 1,4-dichloro-2-nitrobenzene, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p), have been successfully employed. researchgate.netresearchgate.net These studies reveal that the calculated geometric parameters are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.net

In this compound, the benzene (B151609) ring is expected to be largely planar. However, steric hindrance between the substituents—the chloromethyl group, the chlorine atom, and the nitro group—can cause slight deviations from perfect planarity. For instance, in 2,6-dichloro-4-nitrotoluene, the nitro group is inclined to the benzene ring by 9.8 (3)°. researchgate.net A similar out-of-plane torsion would be expected for the nitro and chloromethyl groups in this compound.

Electronic structure calculations also provide information on properties like dipole moment and charge distribution. The significant electronegativity of the nitro group and the chlorine atoms results in a notable molecular dipole moment. For the related compound 1,2,3-trichloro-4-nitrobenzene, the calculated dipole moment is around 3.5 Debye, indicating substantial charge separation. globalresearchonline.net Mulliken charge analysis on similar molecules shows that the carbon atom attached to the nitro group and the chlorine atoms carry a partial positive charge, making them potential sites for nucleophilic attack. mdpi.com

Table 1: Predicted Geometric Parameters for this compound based on Analogous Compounds

| Parameter | Expected Value | Basis of Prediction |

|---|---|---|

| C-Cl (ring) bond length | ~1.74 Å | Based on crystallographic data for 2,6-dichloro-4-nitrotoluene. researchgate.net |

| C-N (nitro) bond length | ~1.47 Å | Based on crystallographic data for 2,6-dichloro-4-nitrotoluene. researchgate.net |

| C-C (aromatic) bond length | 1.37 - 1.39 Å | Typical values for substituted benzenes. researchgate.net |

| NO₂ group torsion angle | 50° - 75° | Based on DFT calculations for sterically hindered nitrobenzenes. mdpi.com |

| Dipole Moment | ~3.5 D | Based on DFT calculations for 1,2,3-trichloro-4-nitrobenzene. globalresearchonline.net |

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. nih.gov

For nitrotoluene derivatives, the HOMO is typically distributed over the benzene ring, while the LUMO is often localized on the nitro group, which acts as a strong electron-withdrawing group. researchgate.net This distribution indicates that an intramolecular charge transfer from the substituted ring to the nitro group occurs. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In studies of related compounds like 2-chloro-4-nitrotoluene, the calculated HOMO-LUMO gap helps explain its chemical reactivity and the nature of its electronic transitions. researchgate.net For example, the HOMO-LUMO gap for 4,6-dichloro-5-nitrobenzofuroxan was calculated to be 5.48 eV, indicating high reactivity, which was confirmed experimentally. mdpi.com The presence of two chlorine atoms and a nitro group in this compound would lead to a relatively low LUMO energy and a significant HOMO-LUMO gap, characteristic of a molecule that can act as a potent electrophile.

Table 2: Representative FMO Energies for Substituted Nitroaromatics

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 2-Amino-4-nitrotoluene | -6.12 | -2.77 | 3.35 | researchgate.net |

| 2-Amino-5-nitrotoluene | -6.21 | -2.80 | 3.41 | researchgate.net |

| 4,6-dichloro-5-nitrobenzofuroxan | -8.23 | -2.75 | 5.48 | mdpi.com |

Prediction and Simulation of Spectroscopic Data (Vibrational, NMR)

Computational methods are widely used to predict and interpret spectroscopic data. DFT calculations can simulate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds. researchgate.net

Vibrational Spectroscopy: Theoretical vibrational analysis involves calculating the harmonic frequencies of the molecule's normal modes of vibration. These calculated frequencies can be compared with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. globalresearchonline.net For substituted nitrotoluenes, characteristic vibrational bands include:

C-H stretching: Typically found in the 3100-3000 cm⁻¹ region. globalresearchonline.net

CH₃ group vibrations: Asymmetric and symmetric stretching modes appear around 2900-3000 cm⁻¹. researchgate.net

N-O stretching (NO₂ group): Strong asymmetric and symmetric stretching vibrations are expected in the 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ ranges, respectively.

C-Cl stretching: These vibrations are typically observed in the 800-600 cm⁻¹ region.

C-N stretching: This mode is usually found between 1400-1200 cm⁻¹. researchgate.net

Studies on 2-chloro-4-nitrotoluene have shown excellent correlation between the vibrational frequencies calculated with DFT (B3LYP/6-31G*) and the experimental spectra. researchgate.net

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted computationally. The calculations determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS). For aromatic protons in nitrotoluenes, signals are typically downfield due to the electron-withdrawing effect of the nitro group. Protons ortho and para to the nitro group are the most deshielded. For instance, in 4-nitrotoluene (B166481), the aromatic protons adjacent to the nitro group appear at ~8.1 ppm. chemicalbook.com The presence of a chlorine atom at the 2-position and a chloromethyl group at the alpha-position in the target molecule would further influence the chemical shifts of the nearby protons and carbons.

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Predicted Range / Value | Basis of Prediction |

|---|---|---|---|

| Vibrational (FTIR) | NO₂ Asymmetric Stretch | 1540 - 1560 cm⁻¹ | Data from related nitrotoluenes. |

| Vibrational (FTIR) | NO₂ Symmetric Stretch | 1340 - 1355 cm⁻¹ | Data from related nitrotoluenes. |

| Vibrational (FTIR) | C-Cl Stretch | 700 - 800 cm⁻¹ | General range for chloroaromatics. researchgate.net |

| ¹H NMR | Ar-H (proton ortho to NO₂) | ~8.2 ppm | Data for 4-chloro-2-nitrotoluene (B43163) and 4-nitrotoluene. chemicalbook.comchemicalbook.com |

| ¹H NMR | -CH₂Cl | ~4.7 ppm | Typical range for benzyl (B1604629) chlorides. |

| ¹³C NMR | C-NO₂ | ~148 - 150 ppm | Data from related nitrotoluenes. |

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes, molecular flexibility, and interactions with a solvent or other molecules.

For this compound, key areas of flexibility are the rotation of the chloromethyl (-CH₂Cl) group and the nitro (-NO₂) group around their single bonds to the benzene ring. Conformational analysis, often performed by systematically rotating these bonds and calculating the potential energy at each step (a potential energy surface scan), can identify the most stable conformers and the energy barriers between them.

In sterically hindered molecules like 2,6-dichloro-4-nitrotoluene, the nitro group is forced out of the plane of the ring. researchgate.net A similar analysis for 4,6-dichloro-5-nitrobenzofuroxan calculated a rotational barrier for the nitro group of 9.15 kcal mol⁻¹, indicating significant steric hindrance. mdpi.com An MD simulation of this compound would allow for the study of the rotational dynamics of both the nitro and chloromethyl groups, revealing their preferred orientations and the timescale of their movements, which can be crucial for understanding its reactivity and interactions in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity or toxicity. The goal is to develop a mathematical model that can predict the activity of new, untested compounds.

Nitroaromatic compounds, including nitrotoluenes, are often the subject of QSAR studies due to their widespread use and potential environmental toxicity. nih.gov A QSAR model for the toxicity of nitroaromatics might use descriptors such as:

Hydrophobicity (LogP): Describes the compound's partitioning between water and octanol, influencing its uptake and distribution.

Electronic Descriptors: Parameters like the energy of the LUMO (ELUMO) can be critical, as the toxicity of many nitroaromatics is linked to their ability to undergo one-electron reduction. nih.gov

Steric/Topological Descriptors: These describe the size and shape of the molecule.

Indicator Variables: These denote the presence or absence of specific functional groups (e.g., number of nitro groups, presence of ortho-substituents).

In a QSAR study on the toxicity of 95 nitroaromatic compounds against Tetrahymena pyriformis, compounds were differentiated by their probable mechanisms of action based on their structural descriptors. nih.gov The model included related compounds like 4-chloro-2-nitrotoluene. By calculating the relevant descriptors for this compound, its toxicity could be predicted using such a model, providing a mechanistic hypothesis for its mode of action, such as acting as a pro-electrophile or undergoing redox cycling. nih.gov

Environmental Chemistry and Degradation Mechanisms

Microbial Biotransformation and Biodegradation Pathways

While specific studies on α,2-dichloro-4-nitrotoluene are limited, extensive research on related nitroaromatic compounds, such as dinitrotoluenes and chloronitrobenzenes, provides a strong basis for predicting its biodegradation pathways. nih.govnih.gov Bacteria have evolved diverse strategies to metabolize these compounds, typically using them as sources of carbon, nitrogen, and energy. nih.govnih.gov The initial attack on the molecule can proceed through either reduction of the nitro group or oxidation of the aromatic ring. nih.gov

Under anaerobic conditions, the primary route of transformation is the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally amino derivatives. nih.gov For instance, anaerobic bacteria like Desulfovibrio and Clostridium species are known to reduce 2,4,6-trinitrotoluene (TNT) to triaminotoluene. nih.gov This reductive pathway is a critical first step, as the resulting aromatic amines are often more susceptible to further degradation or covalent binding to soil organic matter. arizona.edu

Under aerobic conditions, microorganisms can employ oxidative pathways. One common strategy involves a dioxygenase enzyme that incorporates two hydroxyl groups into the aromatic ring. nih.gov This hydroxylation destabilizes the ring and can lead to the spontaneous elimination of the nitro group as nitrite. researchgate.net Another aerobic pathway involves the initial oxidation of the methyl group to a carboxylic acid, followed by further degradation steps.

Enzymatic Mechanisms of Nitro Group Reduction and Ring Cleavage

The enzymatic breakdown of α,2-dichloro-4-nitrotoluene and related compounds is initiated by specific classes of enzymes capable of attacking either the nitro substituent or the aromatic ring.

Nitro Group Reduction: The reduction of the nitro group is a widespread enzymatic capability in both anaerobic and aerobic microorganisms. This process is catalyzed by a group of enzymes known as nitroreductases. These enzymes typically use NADH or NADPH as an electron donor to catalyze the two-electron reduction of the nitro group (NO₂) to a nitroso group (NO), followed by reduction to a hydroxylamino group (NHOH), and finally to an amino group (NH₂). nih.gov The formation of the hydroxylamino intermediate is a key step, which can then undergo an enzyme-catalyzed rearrangement to form hydroxylated compounds that are substrates for ring-fission reactions. nih.gov

Ring Cleavage: Aerobic degradation is often initiated by dioxygenase enzymes. These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic nucleus, forming a cis-dihydrodiol. researchgate.net This intermediate is unstable and rearomatizes, which can precipitate the elimination of a substituent, such as a nitro group, in the form of nitrite. For dinitrotoluenes, this dioxygenation has been shown to produce intermediates like 3-methyl-4-nitrocatechol. researchgate.net This catechol derivative is then a substrate for extradiol ring cleavage enzymes, which break the aromatic ring, leading to intermediates that can enter central metabolic pathways. researchgate.net For chlorinated compounds, a reductive dechlorination step, removing the chlorine atoms, may also occur, often catalyzed by specific dehalogenase enzymes.

Identification of Microbial Strains with Degradative Capabilities

Numerous bacterial strains have been isolated and characterized for their ability to degrade nitroaromatic compounds, including nitrotoluenes and their chlorinated derivatives. These organisms provide insight into the potential for bioremediation of sites contaminated with α,2-dichloro-4-nitrotoluene. While strains specifically degrading this exact compound are not prominently documented, organisms that degrade structurally similar chemicals are highly relevant.

| Microbial Strain | Degraded Compound(s) | Key Metabolic Feature |

| Burkholderia sp. strain DNT | 2,4-Dinitrotoluene (2,4-DNT) | Mineralizes 2,4-DNT via an oxidative pathway. researchgate.net |

| Burkholderia cepacia JS850 | 2,6-Dinitrotoluene (2,6-DNT) | Utilizes 2,6-DNT as a sole carbon and nitrogen source through a dioxygenation reaction. researchgate.net |

| Hydrogenophaga palleronii JS863 | 2,6-Dinitrotoluene (2,6-DNT) | Grows on 2,6-DNT, converting it to 3-methyl-4-nitrocatechol. researchgate.net |

| Phanerochaete chrysosporium | 2,4-Dinitrotoluene, 2,4,6-Trinitrotoluene (TNT) | A fungus that can mineralize various nitroaromatic compounds under ligninolytic conditions. nih.govnih.gov |

| Clostridium and Desulfovibrio spp. | 2,4,6-Trinitrotoluene (TNT) | Anaerobic bacteria that reduce TNT to 2,4,6-triaminotoluene. nih.govnih.gov |

Abiotic Degradation Processes in Environmental Compartments

Photolytic Degradation Pathways

Photolysis, or degradation by sunlight, can be a significant transformation pathway for nitroaromatic compounds in aquatic environments and on soil surfaces. The absorption of UV radiation can excite the molecule, leading to bond cleavage and transformation. Direct photolysis of some nitroaromatics can be slow; however, the process is often accelerated by the presence of other substances in the water that act as photosensitizers, such as nitrate (NO₃⁻) and humic acids. dss.go.th

The photolysis of nitrate, for example, generates highly reactive hydroxyl radicals (•OH), which are non-selective oxidants that can rapidly degrade a wide range of organic contaminants. dss.go.thcolorado.edu Similarly, the photolysis of chlorine-based species like hypochlorous acid (HOCl) can produce both hydroxyl radicals and chlorine radicals (Cl•). mdpi.comnih.gov These radicals can attack the aromatic ring of α,2-dichloro-4-nitrotoluene, leading to hydroxylation, dechlorination, and eventual ring opening. The efficiency of photolytic degradation is influenced by factors such as water depth, turbidity, pH, and the concentration of photosensitizing agents. mdpi.com

Chemical Oxidation and Hydrolysis Mechanisms

Chemical Oxidation: In soil and water, α,2-dichloro-4-nitrotoluene can be degraded by strong oxidizing agents. This is a principle behind in-situ chemical oxidation (ISCO), a common remediation technology. Commonly used oxidants include hydrogen peroxide (often activated by iron in the Fenton reaction), persulfate, and ozone. semanticscholar.orghawaii.edu These reagents generate powerful free radicals (e.g., •OH, SO₄⁻•) that can mineralize recalcitrant organic compounds. semanticscholar.org The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative attack, but these strong, non-selective radicals can effectively overcome this resistance. nih.gov However, incomplete oxidation can lead to the formation of potentially toxic intermediate products. hawaii.edu

Hydrolysis: Hydrolysis is a reaction with water that can lead to the replacement of a substituent on the aromatic ring, such as a chlorine atom, with a hydroxyl group. For chlorinated aromatic compounds, the rate of hydrolysis is generally very slow under typical environmental pH and temperature conditions. The presence of the electron-withdrawing nitro group can activate the chlorine atoms toward nucleophilic substitution, but this pathway is often not competitive with microbial degradation or photolysis. suniv.ac.in The hydrolysis of chlorine nitrate has been studied as an analog, showing that the reaction can be catalyzed by water molecules acting in concert, but this is more relevant to atmospheric chemistry than soil or groundwater fate. nih.govosti.gov

Environmental Fate and Transport Modeling (Conceptual Framework)

Predicting the movement and persistence of α,2-dichloro-4-nitrotoluene in the environment relies on environmental fate and transport models. rsc.org These mathematical models provide a conceptual framework to integrate the chemical's properties with the characteristics of the environmental system to estimate concentrations in different compartments (air, water, soil, sediment). rsc.org

The core of these models is a mass balance equation that accounts for the key processes governing the contaminant's behavior:

Advection: The transport of the chemical with the bulk flow of a fluid, such as groundwater or surface water.

Dispersion: The spreading of the contaminant plume due to variations in flow velocity and molecular diffusion.

Sorption: The partitioning of the chemical between the dissolved phase (in water) and a solid phase (soil particles or sediment). This is often described by the soil-water partition coefficient (Kd) and slows the contaminant's movement.

Degradation: The transformation of the parent compound via the biotic and abiotic processes described above (e.g., microbial degradation, photolysis, hydrolysis). This is typically modeled as a first-order decay process.

Volatilization: The transfer of the chemical from the water or soil surface to the atmosphere, governed by its vapor pressure and Henry's Law constant.

These models require specific input parameters to function, which can be categorized as chemical-specific properties and site-specific environmental characteristics.

| Parameter Category | Key Parameters | Role in Modeling |

| Chemical Properties | Solubility, Vapor Pressure, Henry's Law Constant, Octanol-Water Partition Coefficient (Kow), Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Determine how the chemical partitions between air, water, soil, and biota. |

| Transformation Rates | Biodegradation Rate Constant, Photolysis Rate Constant, Hydrolysis Rate Constant | Quantify how quickly the chemical is removed or transformed in different media. |

| Environmental Characteristics | Soil Type (porosity, bulk density, organic carbon content), Groundwater Flow Velocity, Aquifer Dimensions, Rainfall Rate, Temperature | Define the physical system through which the chemical moves and degrades. |

| Source Information | Emission Rate, Location and Dimensions of Contaminant Source | Define the initial conditions and mass of contaminant entering the system. |

By integrating these factors, models can simulate the migration of a contaminant plume, predict concentrations at receptor points (like a drinking water well), and assess the long-term persistence of the chemical in the environment. rsc.org

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Versatile Building Block in Organic Synthesis

In the realm of organic synthesis, α,2-dichloro-4-nitrotoluene serves as a key starting material or intermediate. The presence of two distinct chlorine atoms—one on the aromatic ring and one on the methyl group (the benzylic position)—along with the nitro group, allows for a variety of selective chemical transformations. The nitro group can be reduced to an amine, the chloromethyl group is susceptible to nucleophilic substitution, and the chlorine on the ring can participate in other reactions, making it a multifaceted precursor for complex target molecules.

A significant industrial application of nitrotoluene derivatives is in the production of agrochemicals. The compound 2-chloro-4-nitrotoluene (B140621), an isomer and common co-product or precursor related to α,2-dichloro-4-nitrotoluene, is a documented intermediate in the synthesis of the herbicide Chlortoluron. nih.govgoogle.comgoogle.com Chlortoluron is a phenylurea class herbicide used to control a variety of broadleaf and grass weeds in cereal crops. researchgate.net

The synthesis pathway to Chlortoluron from 2-chloro-4-nitrotoluene involves the reduction of the nitro group to form an aniline (B41778) derivative. This amine is then further processed to create the final active ingredient. Specifically, the reduction of 2-chloro-4-nitrotoluene yields 4-amino-2-chlorotoluene, which is a precursor to the 3-chloro-4-methylaniline (B146341) core of Chlortoluron. mdpi.com

Table 1: Synthesis Pathway from a Nitrotoluene Intermediate to an Agrochemical

| Starting Material | Key Intermediate | Final Product | Application |

| 2-Chloro-4-nitrotoluene | 4-Amino-2-chlorotoluene | Chlortoluron | Herbicide nih.govgoogle.com |

Chlorinated nitroaromatic compounds are important building blocks for the synthesis of various heterocycles and a number of industrial chemicals, including pharmaceuticals. mdpi.com While direct synthesis of a final drug product from α,2-dichloro-4-nitrotoluene is not commonly documented, its value lies in its role as a precursor to key pharmaceutical intermediates. tue.nl The different reactive sites on the molecule can be selectively modified to generate more complex structures that form the backbones of bioactive molecules.

For instance, the chloromethyl group can be oxidized to a carboxylic acid, yielding 2-chloro-4-nitrobenzoic acid. This derivative can then be used in further synthetic steps. Research has been conducted on derivatives of 2-chloro-4-nitrobenzoic acid for their potential as antidiabetic agents. nih.gov In one study, 2-chloro-4-nitrobenzoic acid was converted into a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives which were evaluated for their biological activity. nih.gov

Furthermore, the reduction of the nitro group leads to the corresponding aniline, 2-chloro-4-nitroaniline (B86195). This compound is a known metabolite of the anthelmintic drug Niclosamide and serves as a versatile chemical building block itself. sigmaaldrich.com

Table 2: Transformation of α,2-Dichloro-4-nitrotoluene into Pharmaceutical Precursors

| Transformation | Resulting Intermediate | Potential Application Area |

| Oxidation of chloromethyl group | 2-Chloro-4-nitrobenzoic acid | Synthesis of antidiabetic agent derivatives nih.gov |

| Reduction of nitro group | 2-Chloro-4-nitroaniline | Building block for bioactive molecules sigmaaldrich.com |

Development in Dyes and Pigment Chemistry

The production of dyes and pigments is one of the oldest and most significant applications of industrial organic chemistry. Aromatic nitro compounds have historically been, and continue to be, crucial starting materials in this industry. mdpi.com They are typically not used as dyes themselves but are converted into colored compounds through further chemical reactions.

Azo dyes represent the largest single class of synthetic colorants, accounting for a significant portion of all dyes used in industry. researchgate.net Their synthesis is characterized by a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound like a phenol (B47542) or another aniline. tue.nlrsc.org

The critical link to α,2-dichloro-4-nitrotoluene is the synthesis of the necessary primary aromatic amine. The nitro group of the compound can be readily reduced to an amino group (-NH2). This transformation converts the nitrotoluene derivative into a substituted aniline. This aniline can then undergo diazotization and be used as a coupling component to produce a wide variety of azo dyes. mdpi.comresearchgate.net A specific example is the reduction of 2-chloro-4-nitrotoluene to 4-amino-2-chlorotoluene, which is known in the dye industry as Fast Scarlet TR Base, an intermediate for azo dyes. mdpi.com

Table 3: General Pathway for Azo Dye Synthesis from a Nitrotoluene Intermediate

| Step | Process | Intermediate/Product | Role of Nitrotoluene Derivative |

| 1 | Reduction | Aromatic Amine (e.g., 4-Amino-2-chlorotoluene) | Precursor to the amine mdpi.com |

| 2 | Diazotization | Diazonium Salt | Amine is converted to the reactive diazonium salt tue.nl |

| 3 | Azo Coupling | Azo Dye | Diazonium salt reacts with a coupling agent to form the final dye tue.nlrsc.org |

Integration into Novel Functional Materials and Polymers

The development of new functional materials and high-performance polymers is a key area of modern materials science research. The incorporation of specific chemical moieties can imbue polymers with desired properties such as conductivity, thermal stability, or specific reactivity. The functional groups on α,2-dichloro-4-nitrotoluene provide potential anchor points for polymerization or for grafting onto existing polymer backbones.

While direct polymerization of α,2-dichloro-4-nitrotoluene is not widely reported, its structural features are relevant to established synthetic strategies for functional polymers. For example, the chloromethyl group is a well-known functional handle for modifying polymers. Research on the synthesis of conductive polymers has demonstrated that poly(styrene-co-4-chloromethyl styrene) can be functionalized by converting the chlorine groups to azide (B81097) groups, followed by a "click" cycloaddition reaction to introduce other functional moieties, which can then be used to graft conductive polymer chains like polyaniline. researchgate.netrsc.org The reactive chloromethyl group on α,2-dichloro-4-nitrotoluene could potentially be used in similar polymer modification strategies.

Additionally, polymers containing nitroaromatic groups are of interest for applications such as the detection of explosives. Conjugated microporous polymers containing electron-rich units have been shown to exhibit fluorescence quenching upon interaction with electron-deficient nitroaromatic compounds, forming the basis of a sensor. rsc.org This suggests a potential application for materials designed to interact with or be derived from nitroaromatic building blocks like α,2-dichloro-4-nitrotoluene.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of alpha,2-Dichloro-4-nitrotoluene, providing the means to separate it from complex sample matrices and other related compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.

HPLC is a versatile technique for the analysis of thermally labile or non-volatile compounds. For this compound and related nitroaromatic compounds, reverse-phase HPLC (RP-HPLC) is the most common approach. sielc.com

Method development for the HPLC analysis of this compound typically involves the optimization of several key parameters to achieve the desired separation and sensitivity. A common starting point is the use of a C18 or C8 stationary phase, which provides good retention and separation for nonpolar to moderately polar compounds. researchgate.netsielc.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. sielc.comresearchgate.net To improve peak shape and resolution, an acid modifier like phosphoric acid or formic acid is often added to the mobile phase. sielc.com Detection is most commonly performed using an ultraviolet (UV) detector, as the nitroaromatic structure of this compound provides strong chromophores. researchgate.netresearchgate.net The selection of the detection wavelength is critical for sensitivity and is typically set at a wavelength of maximum absorbance for the analyte, such as 254 nm. chromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for Nitroaromatic Compound Analysis

| Parameter | Typical Conditions |

| Column | C18 or C8, 3-5 µm particle size, 150-250 mm length |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Modifier | 0.1% Phosphoric Acid or Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10-20 µL |

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. google.comgoogle.com The choice of detector is crucial for achieving the required sensitivity and selectivity.

For the analysis of chlorinated and nitrated compounds, several detectors are particularly suitable:

Flame Ionization Detector (FID): While being a universal detector for organic compounds, FID can be used for the quantification of this compound, especially at higher concentrations. keikaventures.comicm.edu.pl

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds and nitro groups, making it an excellent choice for the trace analysis of this compound. epa.govtdi-bi.comnih.gov This detector offers significantly higher sensitivity compared to FID for such compounds. tdi-bi.com

Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for nitrogen-containing compounds, providing excellent sensitivity and selectivity for nitroaromatic compounds while minimizing interference from other matrix components. researchgate.netepa.gov

The separation is typically achieved on a capillary column, with non-polar or medium-polarity stationary phases such as DB-5 or DB-1701 being common choices. epa.govepa.gov

Table 2: Typical Gas Chromatography (GC) Conditions for Chlorinated Nitroaromatic Analysis

| Parameter | Typical Conditions |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | ECD, NPD, or FID |

| Detector Temp | 300-340 °C nih.gov |

Coupled Techniques for Enhanced Analysis

To improve the confidence in identification and to achieve lower detection limits, chromatographic techniques are often coupled with mass spectrometry.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is invaluable for the unambiguous identification of this compound, even at trace levels. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, which serves as a chemical fingerprint for its confirmation. researchgate.net In cases where co-elution occurs with other compounds in a GC analysis, GC-MS can often resolve the analytes based on their unique mass spectra. epa.gov Analysis of the mass spectrum of related compounds like 2,6-dibromo-4-nitrotoluene shows characteristic isotopic patterns and fragmentation that can be extrapolated for the identification of this compound. nih.gov

For complex matrices where GC-MS may not be suitable due to analyte volatility or thermal stability, HPLC-MS provides a powerful alternative. This technique is particularly useful for analyzing extracts from environmental or biological samples that may contain a wide range of compounds. While specific applications for this compound are not widely documented, the principles of HPLC-MS are applicable. The use of atmospheric pressure ionization sources, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the sensitive detection and confirmation of a wide range of compounds separated by HPLC.

Sample Preparation and Extraction Strategies for Diverse Matrices

The effective extraction and cleanup of this compound from the sample matrix are critical steps that precede chromatographic analysis. The choice of the extraction method depends on the nature of the sample matrix (e.g., water, soil, biological tissues).

Liquid-Liquid Extraction (LLE): For aqueous samples, LLE is a conventional and widely used technique. wikipedia.org It involves the partitioning of the analyte from the aqueous phase into an immiscible organic solvent such as dichloromethane or a mixture of hexane and acetone. wikipedia.orgtcu.edu The efficiency of the extraction can be influenced by factors such as pH and the presence of salts.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE, requiring smaller volumes of organic solvents. mdpi.com For nitroaromatic compounds, reversed-phase sorbents like C18 or polymeric sorbents are commonly used to extract the analytes from aqueous samples. researchgate.netbohrium.com The retained analytes are then eluted with a small volume of an organic solvent like methanol or acetonitrile. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the aqueous sample with the help of a disperser solvent. wikipedia.orgresearchgate.net This technique is rapid, simple, and requires minimal solvent, making it an environmentally friendly option. researchgate.netnih.gov After extraction, the mixture is centrifuged to separate the organic and aqueous phases. wikipedia.org

Following the initial extraction, a cleanup step may be necessary to remove co-extracted matrix components that could interfere with the chromatographic analysis.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are foundational techniques for the pre-concentration and purification of analytes like this compound from aqueous samples prior to analysis. researchgate.net LLE separates compounds based on their differential solubilities in two immiscible liquids, typically water and an organic solvent. wikipedia.org For nitroaromatic compounds, LLE is a common approach, though it can require significant volumes of potentially hazardous organic solvents. americanlaboratory.com

SPE has emerged as a more versatile and efficient alternative, minimizing solvent use and offering a wide variety of sorbent materials for targeted extraction. researchgate.netmdpi.com For nitroaromatic compounds, polymeric sorbents and C18-modified silica are frequently used. mdpi.comresearchgate.net The choice of sorbent and elution solvent is critical for achieving high recovery rates. The general SPE process involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest with a small volume of a strong solvent. researchgate.net EPA Method 8330B, which focuses on nitroaromatics, outlines procedures including a low-level solid-phase extraction method for groundwater samples, which is generally preferred over other low-level methods. epa.gov

The selection between LLE and SPE depends on factors such as sample volume, analyte concentration, matrix complexity, and the desired level of automation and solvent reduction.

Table 1: Comparison of LLE and SPE for Nitroaromatic Compound Extraction

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquid phases. wikipedia.org | Partitioning between a solid sorbent and a liquid phase. mdpi.com |

| Solvent Usage | High | Low |

| Selectivity | Generally lower, dependent on solvent choice. | High, tunable by sorbent selection. mdpi.com |

| Automation | Difficult to automate. | Easily automated. |

| Emulsion Formation | Prone to emulsion formation, which can complicate separation. researchgate.net | No emulsion formation. |

| Pre-concentration Factor | Limited by solvent volume ratios. | High, due to elution in a small solvent volume. dtic.mil |

| Typical Sorbents | N/A | C18, Polymeric (e.g., Polystyrene-divinylbenzene). mdpi.comresearchgate.net |

| References | wikipedia.orgamericanlaboratory.com | researchgate.netmdpi.comepa.gov |

Microextraction Techniques

In the pursuit of greener analytical chemistry, microextraction techniques have gained prominence. These methods drastically reduce or eliminate the need for organic solvents, aligning with principles of environmental sustainability. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. americanlaboratory.com Analytes partition from the sample matrix onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. benthamdirect.com SPME has been successfully applied to the analysis of nitroaromatics and benzyl (B1604629) chloride in water, demonstrating high sensitivity. benthamdirect.comoup.com The choice of fiber coating is crucial for extraction efficiency.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method. It involves injecting a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent like chlorobenzene) and a disperser solvent (a water-miscible solvent like acetone or acetonitrile) into the aqueous sample. nih.gov This creates a cloudy solution of fine droplets, maximizing the surface area for analyte transfer into the extraction solvent. nih.govnih.gov Centrifugation is then used to separate the phases, and a small volume of the sedimented organic phase is collected for analysis. DLLME has been shown to be effective for concentrating nitroaromatic explosives from water samples, achieving low detection limits. nih.gov

Table 2: Overview of Microextraction Techniques for Related Compounds

| Technique | Principle | Advantages | Typical Analytes | Instrumentation | References |

|---|---|---|---|---|---|

| SPME | Analyte partitioning onto a coated fiber. benthamdirect.com | Solvent-free, simple, reusable fiber. americanlaboratory.com | Nitroaromatics, Benzyl Chloride. benthamdirect.comoup.com | GC-MS | americanlaboratory.combenthamdirect.comoup.com |

| DLLME | Partitioning into a fine dispersion of extraction solvent. nih.gov | Fast, high enrichment factor, low solvent use. nih.gov | Nitroaromatics, Pesticides. nih.gov | GC-MS, HPLC | nih.govnih.gov |

Method Validation and Quality Control in Analytical Chemistry

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For the analysis of this compound, validation would typically be performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH) or relevant environmental agencies. srce.hrmdpi.com Quality control (QC) ensures the reliability and consistency of the results on an ongoing basis. epa.gov

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com This is often demonstrated by analyzing blank and spiked matrix samples to ensure no interfering peaks are present at the analyte's retention time.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.gov This is typically evaluated by analyzing a series of standards and performing a linear regression analysis on the concentration versus response data. A high coefficient of determination (R²) is desired (>0.99). mdpi.comnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovered. srce.hr

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision). srce.hrnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Quality control procedures are implemented to ensure the validity of the analytical results. This includes the routine analysis of method blanks to check for contamination, calibration verification standards to ensure instrument performance, and matrix spikes and duplicates to assess method performance in the specific sample matrix. epa.gov The use of internal standards, such as isotopically labeled analogs like benzyl chloride-d7, can correct for variations in extraction efficiency and instrument response. nih.gov

Table 3: Typical Method Validation Parameters for Chromatographic Analysis of Chlorinated Aromatic Compounds

| Parameter | Acceptance Criteria | Purpose | References |

|---|---|---|---|

| Linearity (R²) | > 0.99 | Demonstrates a proportional response to concentration. | mdpi.comnih.gov |

| Accuracy (% Recovery) | Typically 80-120% | Measures the agreement between the measured and true value. | srce.hr |

| Precision (% RSD) | < 15-20% | Measures the repeatability of the results. | srce.hrnih.gov |

| LOD/LOQ | Dependent on regulatory requirements | Defines the lower limits of reliable measurement. | nih.gov |

| Specificity | No interference at analyte retention time | Ensures the signal is from the analyte of interest only. | mdpi.com |

Future Directions and Interdisciplinary Research Opportunities

Advancements in Green Chemistry and Sustainable Synthetic Pathways

The traditional synthesis of chlorinated nitrotoluenes often involves methods that are not environmentally benign. A significant future direction lies in developing greener and more sustainable synthetic pathways for alpha,2-dichloro-4-nitrotoluene. Green chemistry principles, such as the use of less hazardous reagents, improved atom economy, and energy efficiency, are central to this effort.

Research into the synthesis of related compounds provides a roadmap for potential improvements. For instance, the chlorination of 4-nitrotoluene (B166481) to produce 2-chloro-4-nitrotoluene (B140621) can be achieved with high selectivity (over 98%) using iodine as a catalyst. google.comgoogle.com This method is advantageous as it avoids harsher chlorinating agents and can be performed at moderate temperatures (60 to 80° C). google.comgoogle.com Further research could optimize this catalytic system for the specific production of this compound, potentially by fine-tuning reaction conditions or exploring alternative, even more benign, catalysts.

Another area of exploration is the use of alternative reagents. The conversion of carboxylic acids to acid chlorides, a related transformation, is often accomplished with thionyl chloride. tandfonline.com While effective, thionyl chloride presents handling and disposal challenges. Future research could investigate solid-supported reagents or catalytic cycles that regenerate the active species, minimizing waste. The development of solvent-free reaction conditions, as demonstrated in the synthesis of amides using a magnetic nanocatalyst, represents another promising green chemistry approach that could be adapted for the synthesis of this compound derivatives. researchgate.net

| Synthetic Method | Key Features | Potential Green Advantage | Reference |

| Iodine-catalyzed chlorination of 4-nitrotoluene | High selectivity for 2-chloro-4-nitrotoluene (>98%); Moderate temperatures (60-80°C). | Avoids more hazardous reagents; Potentially lower energy consumption. | google.comgoogle.com |

| Thionyl chloride for acid chloride formation | Convenient conversion of carboxylic acids. | Established method, but with environmental/safety drawbacks. | tandfonline.com |

| Nanocatalyst-mediated reactions | Solvent-free conditions; Catalyst is recyclable. | Reduced solvent waste; Increased catalyst lifetime. | researchgate.net |

Exploration of Biological and Biocatalytic Transformations

The environmental persistence and potential toxicity of chlorinated nitroaromatic compounds necessitate research into their biological degradation and transformation. ontosight.ai Biocatalysis, the use of enzymes and microorganisms, offers a powerful and environmentally friendly approach to metabolize these compounds.

Bacteria have evolved diverse pathways to break down nitroaromatic compounds. nih.gov For instance, some bacterial strains utilize either oxidative or reductive reactions to eliminate the nitro group from nitrotoluenes. nih.gov Oxidative removal of the nitro group can be initiated by dioxygenase enzymes. nih.gov Alternatively, reductive pathways can convert the nitro group to a hydroxylamino group, which is then rearranged or eliminated. nih.gov A Mycobacterium strain has been shown to degrade 4-nitrotoluene by first reducing it to 4-hydroxylaminotoluene, which is then converted to 6-amino-m-cresol. nih.gov

Similarly, bacteria capable of degrading chlorinated nitroaromatic compounds have been isolated. A Rhodococcus species was found to use 2-chloro-4-nitroaniline (B86195) as its sole source of carbon, nitrogen, and energy, initiating degradation via a flavin-dependent monooxygenase. plos.org Another bacterial strain from the Comamonadaceae family utilizes 1-chloro-4-nitrobenzene, transforming it via partial reduction of the nitro group followed by a Bamberger rearrangement to form 2-amino-5-chlorophenol. researchgate.net

These findings suggest that microbial enzymes could be harnessed for the bioremediation of sites contaminated with this compound or for biocatalytic processes to create valuable new molecules from it. Future research will likely focus on identifying and characterizing specific enzymes that can act on this compound, and potentially engineering these enzymes for enhanced activity and stability.

| Organism/Enzyme Type | Substrate | Metabolic Step/Pathway | Reference |

| Mycobacterium sp. | 4-Nitrotoluene | Reductive pathway via 4-hydroxylaminotoluene to 6-amino-m-cresol. | nih.gov |

| Acidovorax sp. | 4-Nitrotoluene | Evolution of a dioxygenase to create a new degradation pathway. | nih.gov |

| Rhodococcus sp. | 2-Chloro-4-nitroaniline | Initial attack by a flavin-dependent monooxygenase. | plos.org |

| Comamonadaceae strain LW1 | 1-Chloro-4-nitrobenzene | Partial reduction of nitro group, followed by Bamberger rearrangement. | researchgate.net |

Integration with Artificial Intelligence and Cheminformatics for Predictive Modeling

The fields of artificial intelligence (AI) and cheminformatics are revolutionizing chemical research by enabling predictive modeling of molecular properties and reaction outcomes. nih.gov These computational tools can significantly accelerate the discovery and development of new synthetic routes and applications for compounds like this compound.

Machine learning models, particularly neural networks, can be trained on vast datasets of known chemical reactions to predict the products of new reactions, suggest optimal reaction conditions (catalysts, solvents, temperature), and even elucidate reaction mechanisms. researchgate.netmit.edu For example, a model trained on approximately 10 million reactions from the Reaxys database demonstrated the ability to predict the correct catalyst, solvent, and reagent within its top-10 suggestions 69.6% of the time. researchgate.net Such models could be applied to this compound to explore a wide range of potential transformations computationally, identifying the most promising reactions for experimental validation.

Furthermore, AI can be used to predict fundamental chemical properties, such as reactivity and reaction energy barriers, which are crucial for understanding and designing chemical processes. neurips.ccdtu.dk By representing molecules as graphs and applying deep learning techniques, it is possible to predict which parts of a molecule are most likely to react. neurips.cc This approach could be used to model the reactivity of the different positions on the this compound molecule, guiding its functionalization to create new derivatives. Reinforcement learning is another advanced AI technique being explored to predict not just the final product, but the step-by-step mechanistic pathway of a reaction. mit.edu

| AI/Cheminformatics Application | Objective | Approach | Significance |

| Reaction Condition Prediction | Recommend suitable catalysts, solvents, and temperature. | Training neural networks on large reaction databases. researchgate.net | Accelerates experimental optimization and discovery. researchgate.net |

| Reaction Prediction | Identify likely products from a given set of reactants. | Using graph neural networks and reinforcement learning to model electron flow and bond changes. mit.eduneurips.cc | Enables high-throughput virtual screening of potential reactions. neurips.cc |

| Reactivity/Barrier Prediction | Calculate transition state energies and reaction barriers. | Machine learning models trained on quantum chemical data. dtu.dk | Provides fundamental insights into reaction kinetics and mechanism, aiding catalyst design. dtu.dk |

Novel Applications in Emerging Fields (e.g., Optoelectronics, Sensors)

While this compound is primarily used as a chemical intermediate, its structural motifs—a chlorinated and nitrated aromatic ring—suggest potential for applications in emerging technological fields like optoelectronics and chemical sensing. The electron-withdrawing nature of both the nitro and chloro groups significantly influences the electronic properties of the benzene (B151609) ring, which is a key factor for these applications.

Derivatives of this compound could be synthesized to create materials with specific electronic or optical properties. For example, many organic molecules used in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), feature electron-donating and electron-withdrawing groups to tune their energy levels and facilitate charge transport. By strategically modifying the this compound backbone—for instance, by replacing a chlorine atom with a donor group—it may be possible to design novel compounds for these applications.